3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane
Description
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) core substituted with an iodine atom at the 3-position and a methoxy group linked to a second oxolane ring at the 4-position. Its molecular formula is C₉H₁₅IO₃, with a molecular weight of approximately 298.12 g/mol (inferred from analogs in ). The compound’s synthesis likely involves functionalization of oxolane derivatives, as seen in the preparation of muscarine-like oxolane ammonium salts (e.g., tosylation or halogenation steps) . The iodine substituent confers distinct electronic and steric properties, while the oxolan-3-yl methoxy group introduces conformational flexibility and bulk, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C9H15IO3 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
3-iodo-4-(oxolan-3-ylmethoxy)oxolane |
InChI |
InChI=1S/C9H15IO3/c10-8-5-12-6-9(8)13-4-7-1-2-11-3-7/h7-9H,1-6H2 |
InChI Key |
YRWJLIINVYCUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2COCC2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxolane ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a lactone.
Scientific Research Applications
Chemical Synthesis and Reactions
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
- Oxidation and Reduction Reactions: The oxolane ring can be oxidized to form oxirane derivatives or reduced to simpler alcohol derivatives using reagents like sodium borohydride and hydrogen peroxide.
Biological Applications
Biochemical Pathways and Enzyme Interactions
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is employed in studies related to biochemical pathways and enzyme interactions. Its ability to potentially inhibit specific enzymes involved in metabolic pathways may lead to altered cellular functions, making it a candidate for further pharmacological research.
Therapeutic Potential
Research is ongoing to explore its therapeutic applications, particularly in developing novel drugs. The compound's interaction with specific cellular pathways suggests possible roles in modulating receptor activities related to neurotransmission or hormonal signaling.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials and chemical processes that require specific functional characteristics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Enzyme Inhibition Studies: Research has shown that compounds similar to this compound can inhibit enzymes involved in critical metabolic pathways. This inhibition can lead to significant changes in cellular behavior, which is essential for understanding disease mechanisms .
- Drug Development: Investigations into the pharmacological properties of this compound have highlighted its potential as a scaffold for drug design. The unique structure allows for modifications that can enhance its biological activity against various targets.
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Intermediate for synthesis | Used in creating complex organic molecules through substitution reactions |
| Biology | Biochemical studies | Investigated for enzyme interactions and metabolic pathway modulation |
| Medicine | Drug development | Explored for potential therapeutic effects and receptor modulation |
| Industry | Production of specialty chemicals | Applied in developing new materials and chemical processes |
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the oxolane ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity
Lipophilicity (logK) is critical for bioavailability and membrane permeability. Evidence from brominated and methoxylated oxolane derivatives reveals:
- Halogen position : 4-Bromo isomers (e.g., compound 3i) exhibit higher logK than 3-bromo (3h) or 2-bromo (3g) isomers .
- Methoxy position : 3-Methoxy derivatives (e.g., 3c/4c) are more lipophilic than 2- or 4-methoxy analogs .
- Iodo vs. bromo : Iodine’s larger atomic radius and polarizability may further increase logK compared to bromine, though empirical data for the target compound is lacking.
Table 1: Lipophilicity Trends in Oxolane Derivatives
| Compound | Substituent Position | logK (Relative) |
|---|---|---|
| 4-Bromo oxolane (3i) | 4-position | High |
| 3-Methoxy oxolane (3c) | 3-position | High |
| 2-Methoxy oxolane (3b) | 2-position | Moderate |
| Target compound | 3-Iodo, 4-methoxy | Expected High* |
*Inferred from halogen and methoxy trends .
Antifungal Activity
Methoxy and halogenated derivatives show structure-dependent antifungal effects:
- Methoxy group count: Trimethoxy derivatives (e.g., compound 17/18) inhibit fungal growth more effectively than mono- or dimethoxy analogs. However, acetylation reverses this trend .
Molecular Binding Affinity
Evidence from oxolane-based inhibitors (e.g., GS441524) highlights the role of hydroxyl and methoxy groups in hydrogen bonding with protease active sites (e.g., interactions with GLN189 and THR190) . The iodine atom in the target compound may sterically hinder such interactions but could participate in halogen bonding, a property absent in methoxy or bromo analogs.
Biological Activity
3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is a synthetic organic compound notable for its unique structural features, including an iodinated aromatic ring and an oxolane moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
The molecular formula of this compound is C_{12}H_{15}I O_{3}, with a molecular weight of 298.12 g/mol. The presence of the iodine atom enhances its reactivity, which is crucial for its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{15}I O_{3} |
| Molecular Weight | 298.12 g/mol |
| Structural Features | Iodinated aromatic ring, oxolane moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom can engage in halogen bonding, which may enhance the compound's binding affinity and specificity towards its targets. Additionally, the oxolane ring is subject to metabolic transformations, potentially resulting in active metabolites that exert biological effects.
Potential Interactions
- Enzyme Modulation : The compound may influence enzymatic pathways by acting as an inhibitor or activator.
- Receptor Binding : It could bind to various receptors, altering signaling pathways and cellular responses.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activities that warrant further investigation. Various studies have explored its applications in antimicrobial, antiviral, and anticancer research.
Antimicrobial Activity
In preliminary studies, compounds structurally similar to this compound have demonstrated antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Although specific data on this compound's antimicrobial activity is limited, its structural features suggest potential effectiveness .
Antiviral Potential
The compound's mechanism of action may also extend to antiviral applications. Compounds with similar structures have been investigated for their ability to inhibit viral replication, particularly in RNA viruses such as SARS-CoV and MERS-CoV .
Case Studies
- Antibacterial Screening : A study evaluating various oxolane derivatives found that compounds with similar functional groups exhibited notable antibacterial activity. This suggests that this compound could also possess similar properties if subjected to rigorous testing .
- Antiviral Research : Research into iodinated compounds has shown promising results in inhibiting viral enzymes, indicating that this compound might be effective against certain viral targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
